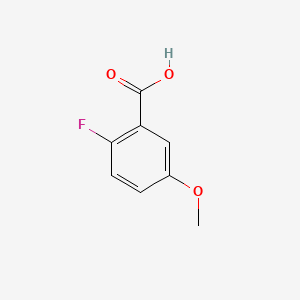

2-Fluoro-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSLTKMNCCQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379091 | |

| Record name | 2-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-83-9 | |

| Record name | 2-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-methoxybenzoic acid (CAS No. 367-83-9), a key building block in organic synthesis. Understanding these properties is critical for its application in medicinal chemistry, materials science, and other research areas.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| CAS Number | 367-83-9 | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 87-91 °C | [2][3][4][5] |

| Boiling Point | 294.0 ± 20.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water. | [5][6][7] |

Note: Some properties for the closely related isomer, 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7), are included for comparative context where data for the title compound is limited.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for two key properties: melting point and acid dissociation constant (pKa).

1. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely used technique.[9]

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.[9][10]

-

Capillary Tube Loading: Take a capillary tube, sealed at one end, and press the open end into the powdered sample. A small amount of the solid (approximately 1-2 mm in height) should be collected.[10][11]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min ramp rate) to get a rough estimate.[11]

-

Accurate Determination: For a precise measurement, start with a new sample. Heat the apparatus quickly to a temperature about 10-15 °C below the estimated melting point. Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[10]

-

Post-Measurement: Always use a fresh sample and a new capillary tube for each measurement to ensure accuracy. Do not re-melt a sample.[9]

2. Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound in solution. For benzoic acid derivatives, potentiometric titration is a common and reliable method.[12]

Protocol: Potentiometric Titration

-

Solution Preparation:

-

Prepare a standard solution of this compound (e.g., 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent system, such as an acetonitrile-water mixture.[12] The use of hydro-organic mixtures can be particularly relevant as they can mimic biological environments.[13]

-

To maintain constant ionic strength, add a background electrolyte like 0.1 mol L⁻¹ KCl.[12]

-

Prepare a standardized titrant solution of a strong base (e.g., potassium hydroxide).

-

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions. The Gran method can be employed for precise calibration in non-aqueous or mixed-solvent systems.[12][14]

-

Titration Procedure:

-

Place a known volume of the acid solution in a thermostatted vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the strong base titrant in small, precise increments.

-

After each addition, allow the potential reading to stabilize and record the pH value and the volume of titrant added.[13]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, use computational methods, such as non-linear regression analysis or derivative methods (e.g., first or second derivative of the titration curve), to calculate the pKa value with higher accuracy.[12] Software like Hyperquad can be used for multi-linear regression to determine stability constants.[12][14]

-

Visualized Workflows and Relationships

Experimental Workflow: Melting Point Determination

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and collectively influence its behavior, particularly in a drug development context. This diagram shows the relationship between key properties.

Caption: Interrelation of Key Physicochemical Properties.

References

- 1. appchemical.com [appchemical.com]

- 2. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 3. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoro-2-methoxybenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-5-methoxybenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from structurally related compounds and outlines a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, offering both a summary of expected solubility behavior and a practical framework for its empirical determination.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is crucial for process development, formulation, purification, and various analytical procedures. The presence of a fluorine atom, a methoxy group, and a carboxylic acid moiety suggests a molecule of moderate polarity, which will govern its interactions with different solvent classes.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of the benzoic acid derivative.[1] |

| Non-Polar | Hexane, Toluene | Limited Solubility | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.[1] |

| Halogenated | Dichloromethane | Moderately Soluble | The moderate polarity of dichloromethane may allow for some degree of dissolution. |

| Ethers | Diethyl Ether | Sparingly Soluble | The ether functionality offers some polarity, but the overall non-polar character of the solvent may limit solubility. |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted experimental methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. The shake-flask method followed by a quantitative analysis technique such as gravimetry or High-Performance Liquid Chromatography (HPLC) is recommended for accurate and reproducible results.[3][4][5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric method)

-

Drying oven (for gravimetric method)

-

HPLC system with a suitable column and detector (for HPLC method)

3.2. Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended.[4]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask (for the HPLC method). This step is critical to remove any undissolved solid particles.

-

3.3. Quantitative Analysis

3.3.1. Gravimetric Method

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[6][7]

-

Cool the vial in a desiccator and weigh it again.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

3.3.2. HPLC Method

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Sample Preparation: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve.[8][9]

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is sparse, a qualitative understanding based on its chemical structure and the properties of related compounds suggests good solubility in polar organic solvents and limited solubility in non-polar media. For precise quantitative data, the detailed experimental protocol provided, based on the shake-flask method coupled with either gravimetric or HPLC analysis, offers a reliable approach for researchers. This information is fundamental for the effective use of this compound in drug discovery and development, enabling informed decisions in process chemistry, formulation, and analytical method development.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scielo.br [scielo.br]

- 5. scribd.com [scribd.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

Crystal Structure Analysis of Fluorinated Benzoic Acid Derivatives: A Case Study of 4-(Methoxycarbonyl)-2-fluorobenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of fluorinated benzoic acid derivatives, utilizing 4-(methoxycarbonyl)-2-fluorobenzoic acid as a detailed case study due to the current absence of publicly available crystallographic data for 2-Fluoro-5-methoxybenzoic acid. The methodologies and data presentation herein serve as a robust framework for the analysis of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Fluorinated benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and crystal packing. A thorough understanding of the three-dimensional structure and intermolecular interactions within the crystalline state is therefore crucial for rational drug design and the development of new materials with desired properties. This guide details the experimental procedures and crystallographic data for 4-(methoxycarbonyl)-2-fluorobenzoic acid, a structurally related analogue to this compound, to illustrate the key aspects of its solid-state characterization.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(methoxycarbonyl)-2-fluorobenzoic acid follows a multi-step procedure. A common route involves the oxidation of a suitable precursor. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent, such as hot ethyl acetate[1].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected at a controlled temperature (typically 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (e.g., Mo Kα radiation)[1]. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS97 and SHELXL97[1].

The experimental workflow for crystal structure analysis is outlined in the diagram below:

Data Presentation

The crystallographic data and key structural parameters for 4-(methoxycarbonyl)-2-fluorobenzoic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Empirical Formula | C₉H₇FO₄ |

| Formula Weight | 198.15 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.536(7) Å |

| b | 7.591(7) Å |

| c | 8.523(8) Å |

| α | 99.480(14)° |

| β | 108.748(13)° |

| γ | 99.240(14)° |

| Volume | 443.3(7) ų |

| Z | 2 |

| Density (calculated) | 1.486 Mg/m³ |

| Absorption Coefficient | 0.133 mm⁻¹ |

| F(000) | 204 |

| Refinement Details | |

| R-factor (R1) | 0.066 |

| Weighted R-factor (wR2) | 0.190 |

| Goodness-of-fit (S) | 1.02 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| C9—H9A···F1ⁱ | 0.96 | 2.54 | 3.278(5) | 134(1) |

| O2ⁱⁱ—H2Aⁱⁱ···O1 | 0.82 | 1.86 | 2.672(4) | 170(1) |

| C3—H3A···O3ⁱⁱⁱ | 0.93 | 2.53 | 3.325(4) | 144(1) |

| Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) -x+1, -y, -z+1[1]. |

Structural Analysis and Intermolecular Interactions

The crystal structure of 4-(methoxycarbonyl)-2-fluorobenzoic acid reveals that the molecules form classical carboxylate inversion dimers through strong O—H···O hydrogen bonds[2]. These dimers are further interconnected by C—H···F and C—H···O interactions, creating a layered structure[1][2].

The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of approximately 1.5°. In contrast, the carboxyl group is twisted out of the plane of the benzene ring by about 20.2°[1][2]. This conformational feature is a common characteristic of ortho-substituted benzoic acids and is influenced by steric and electronic effects.

Conclusion

The detailed crystal structure analysis of 4-(methoxycarbonyl)-2-fluorobenzoic acid provides valuable insights into the solid-state conformation and intermolecular interactions of fluorinated benzoic acid derivatives. The experimental protocols and data presented in this guide offer a comprehensive framework for the structural characterization of related compounds, such as this compound. Such studies are fundamental for understanding structure-property relationships and for the rational design of new molecules in the fields of drug discovery and materials science.

References

Spectroscopic Analysis of 2-Fluoro-5-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Fluoro-5-methoxybenzoic acid. Due to the limited availability of public, experimental raw data for this specific compound, this guide utilizes predicted NMR data from established spectroscopic databases, offering a robust framework for structural elucidation and quality control. The methodologies and interpretive guidance provided herein are designed to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry.

¹H and ¹³C NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

| H-6 | 7.6 - 7.8 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 3 |

| H-3 | 7.2 - 7.4 | Doublet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 4-5 |

| H-4 | 7.0 - 7.2 | Triplet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 3 |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

Table 2: ¹³C NMR Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 (C-F) | 158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-5 (C-OCH₃) | 155 - 159 |

| C-1 | 120 - 125 |

| C-6 | 118 - 122 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-4 | 115 - 120 (d, ³J(C-F) ≈ 5-10 Hz) |

| C-3 | 110 - 115 (d, ²J(C-F) ≈ 20-25 Hz) |

| OCH₃ | 55 - 60 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. For carboxylic acids, DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

For ¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Structural and Spectroscopic Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals, highlighting key connectivities and through-space interactions that influence the spectra.

Caption: Molecular structure and key NMR correlations for this compound.

A Deep Dive into 2-Fluoro-5-methoxybenzoic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features—a fluorine atom, a methoxy group, and a carboxylic acid moiety on a benzene ring—impart unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Theoretical and computational studies provide a powerful lens through which to understand the molecular geometry, vibrational properties, and electronic characteristics of this compound, offering insights that can guide its application in drug design and chemical synthesis.

Molecular Structure and Geometry

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method.

Computational Protocol: Geometry Optimization

A standard and reliable method for geometry optimization involves the use of DFT with a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p).[2][3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located, which corresponds to the equilibrium geometry of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Note: These values are illustrative and based on calculations for the structurally related 3-methoxy-2,4,5-trifluorobenzoic acid using the B3LYP/6-311++G(d,p) level of theory.[1] Bond and angle numbering corresponds to a standard IUPAC numbering scheme where the carboxylic carbon is C7, attached to C1 of the benzene ring.)

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C1-C2 | 1.39 | C6-C1-C2 | 118.0 |

| C2-C3 | 1.38 | C1-C2-C3 | 121.5 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 119.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |

| C6-C1 | 1.40 | C5-C6-C1 | 121.0 |

| C1-C7 | 1.50 | C2-C1-C7 | 123.0 |

| C7=O8 | 1.21 | C6-C1-C7 | 119.0 |

| C7-O9 | 1.35 | O8-C7-O9 | 122.0 |

| O9-H10 | 0.97 | C1-C7-O9 | 115.0 |

| C2-F | 1.35 | C1-C2-F | 118.5 |

| C5-O11 | 1.36 | C4-C5-O11 | 124.5 |

| O11-C12 | 1.43 | C6-C5-O11 | 115.5 |

Vibrational Analysis: Understanding Molecular Motions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational Protocol: Vibrational Frequency Calculation

Following geometry optimization, the same level of theory (e.g., B3LYP/6-311++G(d,p)) is used to calculate the harmonic vibrational frequencies.[1][2][3][4] These calculations determine the second derivatives of the energy with respect to the atomic coordinates. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.[2]

Table 2: Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and based on calculations for 3-methoxy-2,4,5-trifluorobenzoic acid.[1] The assignments are based on the potential energy distribution (PED).)

| Frequency (cm⁻¹) | Assignment (PED %) |

| ~3600 | O-H stretch (100) |

| ~3100 | C-H stretch (aromatic) (98) |

| ~2950 | C-H stretch (methoxy, asymmetric) (96) |

| ~2850 | C-H stretch (methoxy, symmetric) (95) |

| ~1750 | C=O stretch (88) |

| ~1600 | C=C stretch (aromatic) (85) |

| ~1450 | C-H bend (methoxy) (80) |

| ~1300 | C-O stretch (acid) + O-H bend (75) |

| ~1250 | C-F stretch (70) |

| ~1150 | C-O-C stretch (methoxy) (82) |

| ~850 | C-H out-of-plane bend (aromatic) (90) |

Electronic Properties: Reactivity and Spectra

The electronic structure of a molecule governs its reactivity and its interaction with light. Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Computational Protocol: Electronic Property Calculation

Electronic properties are also calculated at the optimized geometry using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between these orbitals is a measure of the molecule's chemical reactivity and electronic excitation energy.[5][6] The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[7][8][9]

Table 3: Predicted Electronic Properties for this compound (Note: These values are illustrative and based on general principles and data from similar molecules.)

| Property | Predicted Value/Description |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 2.5 D |

| MEP - Negative Region | Concentrated on the oxygen atoms of the carboxylic acid and methoxy groups. |

| MEP - Positive Region | Concentrated on the acidic hydrogen of the carboxylic acid group. |

Experimental Protocols

While this guide focuses on theoretical and computational studies, these are most powerful when used in conjunction with experimental data. Below are standard protocols for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its nuclei.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons (likely in the range of 6.8-7.8 ppm), a singlet for the methoxy group protons (~3.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may be exchangeable with D₂O).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carboxylic acid carbon (~165-170 ppm). Carbon signals near the fluorine atom will show coupling (splitting).[10]

Vibrational Spectroscopy (FT-IR and Raman)

-

FT-IR Spectroscopy: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. Key expected peaks would correspond to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O and C-F stretches (in the fingerprint region, 1300-1000 cm⁻¹), and aromatic C-H and C=C vibrations.[4]

-

Raman Spectroscopy: The solid sample can be analyzed directly using a Raman spectrometer. Complementary information to the IR spectrum will be obtained, particularly for symmetric vibrations.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical theoretical and computational study of a molecule like this compound.

Caption: A typical workflow for the computational study of a molecule.

Caption: Interrelationship between molecular properties in computational chemistry.

Conclusion

Theoretical and computational studies offer a powerful, non-invasive means to characterize molecules like this compound at the atomic level. By employing methods such as Density Functional Theory, researchers can obtain detailed information about molecular geometry, vibrational modes, and electronic properties. This knowledge is invaluable for understanding the molecule's behavior, predicting its reactivity, and guiding its use in the development of new drugs and materials. While experimental validation remains crucial, the synergy between computational predictions and laboratory experiments accelerates the pace of scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Electronic Properties of 2-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Fluoro-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The strategic placement of the fluoro and methoxy groups on the benzoic acid scaffold significantly influences its electronic characteristics, which in turn dictates its reactivity, metabolic stability, and interaction with biological targets. This document summarizes key electronic parameters derived from theoretical calculations and outlines detailed, adaptable experimental protocols for the characterization of this and similar aromatic carboxylic acids. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents.

Introduction

This compound is an aromatic carboxylic acid derivative with the molecular formula C₈H₇FO₃. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring creates a unique electronic environment. These substituents modulate the electron density distribution, affecting the acidity of the carboxylic acid, the molecule's susceptibility to electrophilic and nucleophilic attack, and its overall polarity and lipophilicity. Understanding these electronic properties is crucial for predicting the compound's behavior in chemical reactions and biological systems. This guide will delve into the theoretical electronic structure of this compound and provide practical experimental methodologies for its characterization.

Theoretical Electronic Properties

Due to the limited availability of specific experimental data for this compound, theoretical calculations based on Density Functional Theory (DFT) are employed to elucidate its electronic characteristics. These computational methods provide valuable insights into the molecule's structure and reactivity.

Molecular Geometry and Electron Density

The optimized molecular structure of this compound reveals a nearly planar benzene ring. The carboxylic acid group may exhibit a slight dihedral angle with respect to the ring, a common feature in substituted benzoic acids. The fluorine and methoxy groups influence the electron density distribution across the aromatic system through inductive and resonance effects.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.[1]

The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient areas, highlighting the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. The different colors on the MEP surface indicate the electrostatic potential, with red representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen of the carboxylic acid and a positive potential around the acidic proton.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | (Calculated Value) eV |

| LUMO Energy | (Calculated Value) eV |

| HOMO-LUMO Gap | (Calculated Value) eV |

| Dipole Moment | (Calculated Value) Debye |

(Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.)

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols that can be adapted for the characterization of the electronic properties of this compound and similar aromatic carboxylic acids.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Measurement: Record the absorption spectra of the prepared solutions over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).[2][3] Chemical shifts are indicative of the electron density around the nuclei, offering insights into the electronic effects of the substituents.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H and ¹³C spectra, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the molecular structure and electronic environment of each nucleus. The highly deshielded carboxylic acid proton is expected to appear far downfield (around 9-12 ppm) in the ¹H NMR spectrum.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[5][6] It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential between a set range and record the resulting current.

-

Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

Visualization of Molecular and Experimental Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Caption: General experimental workflow for electronic characterization.

Conclusion

The electronic properties of this compound, governed by the interplay of its fluoro and methoxy substituents, are fundamental to its chemical reactivity and potential as a pharmaceutical building block. This guide has provided a framework for understanding these properties through theoretical calculations and has outlined adaptable experimental protocols for their characterization. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers engaged in the design and synthesis of novel molecules with tailored electronic features for drug discovery and development. Further computational and experimental studies are encouraged to build upon this foundation and expand our understanding of this versatile compound.

References

Stability and Degradation Profile of 2-Fluoro-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published experimental data on the stability and degradation profile of 2-Fluoro-5-methoxybenzoic acid. This guide is therefore a predictive assessment based on established chemical principles and data from analogous structures, including aromatic carboxylic acids, fluoroaromatic compounds, and anisole derivatives. The proposed degradation pathways and experimental protocols are intended to serve as a strategic framework for future stability studies.

Predicted Stability and Degradation Profile

This compound is anticipated to be a relatively stable crystalline solid under standard storage conditions (ambient temperature, protected from light and moisture). However, the molecule possesses three key functional groups—a carboxylic acid, a fluoro substituent, and a methoxy group on an aromatic ring—that will dictate its degradation profile under stress conditions.

Key Predicted Stability Characteristics:

-

Thermal Stability: Aromatic carboxylic acids are generally thermally stable.[1] Degradation is expected to occur at elevated temperatures, likely initiating with decarboxylation.[2][3][4] Benzoic acid itself is noted to be stable up to 300°C.[2][3] The presence of substituents may influence the exact decomposition temperature.

-

Hydrolytic Stability: The carboxylic acid and the carbon-fluorine bond are expected to be stable to hydrolysis across a range of pH values under ambient conditions. The methoxy (ether) linkage is also generally resistant to hydrolysis at physiological pH.[5] However, under forcing conditions such as high temperature and pressure, or in the presence of strong acids, cleavage of the ether bond to form a phenol is a plausible degradation pathway.[6][7]

-

Photostability: Fluoroaromatic compounds are often photolytically stable due to the strength of the C-F bond.[8][9] However, the aromatic ring itself can absorb UV radiation, potentially leading to degradation. The overall photostability will depend on the matrix and the presence of photosensitizers. In some cases, embedding in certain matrices like sulfates can offer photoprotection.[10]

-

Oxidative Stability: The aromatic ring and the methoxy group are susceptible to oxidative degradation.[5] Oxidative conditions could lead to hydroxylation of the aromatic ring or cleavage of the ether linkage.[11][12]

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be postulated under forced degradation conditions.

Thermal Degradation

The primary thermal degradation pathway is predicted to be decarboxylation , where the carboxylic acid group is lost as carbon dioxide, yielding 1-fluoro-4-methoxybenzene. This is a common decomposition route for benzoic acid derivatives at high temperatures.[2][4]

Caption: Predicted Thermal Degradation Pathway.

Hydrolytic Degradation (Forced Conditions)

Under harsh acidic or high-temperature aqueous conditions, O-demethylation of the methoxy group is a likely degradation pathway, resulting in the formation of 2-fluoro-5-hydroxybenzoic acid and methanol. This reaction involves the cleavage of the ether bond.[6]

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

The Advent of a Key Building Block: A Technical History of 2-Fluoro-5-methoxybenzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant place in the landscape of modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom ortho to the carboxylic acid and a methoxy group meta to it, imparts a desirable combination of physicochemical properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable scaffold in the synthesis of a wide array of therapeutic agents. This technical guide delves into the discovery and history of this compound, detailing its synthesis, properties, and applications in the pharmaceutical sciences.

The Dawn of a New Synthetic Strategy: Discovery and Historical Context

While a singular, definitive publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of a powerful synthetic methodology in organic chemistry: Directed ortho-Metalation (DoM) .

The foundational principles of what would become DoM were first observed in the late 1930s and early 1940s by the independent work of Henry Gilman and Robert L. Bebb, and Georg Wittig and Günther Fuhrmann. They noted the selective deprotonation at the position ortho to a heteroatom-containing directing group on an aromatic ring using strong organolithium bases. However, it was in the 1960s that this reaction was more thoroughly explored and its synthetic utility was widely recognized.

The most plausible and historically consistent first synthesis of this compound would have been achieved through the application of this DoM strategy. The readily available starting material, 4-fluoroanisole, possesses a methoxy group which is an excellent directing group for ortho-lithiation. Treatment of 4-fluoroanisole with a strong lithium base, such as n-butyllithium, would result in the regioselective deprotonation at the C2 position, ortho to the methoxy group. Subsequent quenching of the resulting aryllithium intermediate with carbon dioxide would then yield this compound.

This synthetic approach, elegant in its simplicity and high regioselectivity, would have provided chemists with a straightforward route to this previously inaccessible substitution pattern on a benzoic acid core.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties, which are crucial for its characterization and application.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Melting Point | 146-150 °C |

| pKa | ~3.15 (Predicted) |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data:

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals for methoxy protons (~3.8 ppm, singlet), and aromatic protons (multiplets in the aromatic region). |

| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons (with C-F couplings), and the carboxylic acid carbon. |

| IR | Characteristic absorptions for O-H (broad), C=O (strong), C-O, and C-F bonds. |

Key Experimental Protocol: Synthesis via Directed ortho-Metalation

The following protocol details the likely first practical synthesis of this compound.

Reaction: Ortho-lithiation of 4-fluoroanisole followed by carboxylation.

Materials:

-

4-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-fluoroanisole in dry THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.

-

An excess of crushed dry ice is then added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Once at room temperature, the reaction is quenched by the addition of water.

-

The aqueous layer is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

-

The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthesis

The logical flow of the synthesis of this compound via Directed ortho-Metalation can be represented with the following diagrams.

Caption: Synthetic pathway to this compound.

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the fluoro and methoxy groups on the benzoic acid ring makes this compound a highly valuable building block in the design of novel therapeutic agents. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and enhanced binding interactions with biological targets. The methoxy group can also participate in hydrogen bonding and influence the overall electronic properties of the molecule.

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

-

As intermediates in the synthesis of complex pharmaceuticals: The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the incorporation of this fluorinated moiety into larger, more complex drug molecules.

-

Development of enzyme inhibitors: The specific substitution pattern can be crucial for achieving selectivity and potency in the inhibition of various enzymes implicated in disease pathways.

-

Probes for biochemical assays: The unique electronic and steric properties of the molecule can be exploited in the design of chemical probes to study biological systems.

The continued exploration of this compound and its derivatives in medicinal chemistry is expected to yield novel drug candidates with improved efficacy and safety profiles.

Conclusion

The history of this compound is a testament to the enabling power of synthetic organic chemistry. While its discovery may not be marked by a single "eureka" moment, its emergence from the development of Directed ortho-Metalation provided the scientific community with a valuable tool for the construction of complex and biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this key building block is essential for the continued advancement of pharmaceutical research and the development of new medicines to address unmet medical needs.

Methodological & Application

Application Note: Synthesis of 2-Fluoro-5-methoxybenzoic Acid from 4-Fluoroanisole via Directed Ortho-Metalation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-fluoro-5-methoxybenzoic acid from the readily available starting material, 4-fluoroanisole. The synthetic route employs a directed ortho-metalation (DoM) strategy, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. This method involves the ortho-lithiation of 4-fluoroanisole using n-butyllithium, facilitated by the methoxy directing group, followed by carboxylation with carbon dioxide. This process offers a reliable and efficient pathway to a valuable building block used in the development of pharmaceutical agents and other advanced materials.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the benzoic acid core provides unique electronic and steric properties that are often exploited in drug design. The traditional synthesis of such substituted benzoic acids can be challenging, often requiring multi-step procedures with limited regioselectivity.

Directed ortho-metalation (DoM) has emerged as a highly effective strategy for the regioselective introduction of substituents onto aromatic rings. In this process, a heteroatom-containing functional group, known as a directed metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group (-OCH3) is a well-established and effective DMG for this purpose.

This protocol details the synthesis of this compound from 4-fluoroanisole in a one-pot procedure. The methoxy group in 4-fluoroanisole directs the lithiation to the C2 position, followed by the introduction of a carboxylic acid group via reaction with carbon dioxide.

Signaling Pathway and Logical Relationships

The synthesis of this compound from 4-fluoroanisole can be broken down into three key steps: ortho-lithiation, carboxylation, and acidic workup. The logical relationship between these steps is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below. This process involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Caption: Experimental workflow for the synthesis.

Experimental Protocol

This protocol is based on established principles of directed ortho-metalation. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Fluoroanisole | Reagent grade, 99% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Carbon Dioxide (CO2) | Gas or dry ice | Local supplier |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Citric acid | ACS reagent | VWR |

| Sodium hydroxide | ACS reagent | VWR |

| Magnesium sulfate | Anhydrous | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 4-fluoroanisole (1.0 eq) to a round-bottom flask containing a magnetic stir bar. Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Ortho-lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carboxylation: While maintaining the low temperature, introduce an excess of anhydrous carbon dioxide. This can be achieved by bubbling CO2 gas through the reaction mixture or by carefully adding crushed dry ice.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of citric acid or dilute hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value/Condition |

| Starting Material | 4-Fluoroanisole |

| Key Reagents | n-Butyllithium, Carbon Dioxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Lithiation Temperature | -78 °C |

| Lithiation Time | 1-2 hours |

| Carboxylation Temperature | -78 °C to Room Temperature |

| Workup | Acidic (Citric acid or HCl) |

| Purification Method | Recrystallization |

| Expected Product | This compound |

| Physical Appearance | White to off-white crystalline solid |

| Expected Yield | Moderate to good (typically 60-80%) |

Characterization Data (Literature Values):

-

Melting Point: 146-150 °C

-

Molecular Formula: C8H7FO3

-

Molecular Weight: 170.14 g/mol

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Quenching of the reaction is exothermic and should be done carefully.

Conclusion

The directed ortho-metalation of 4-fluoroanisole provides an efficient and regioselective route to this compound. This application note offers a detailed protocol that can be readily implemented in a standard organic synthesis laboratory. The methodology is of significant interest to researchers in medicinal chemistry and materials science who require access to this and related substituted aromatic building blocks.

Application Notes and Protocols: Synthesis of 2-Fluoro-5-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzoyl chloride is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties to molecules that incorporate this moiety. The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and bioavailability of drug candidates.[1][2] The methoxy group can also influence the electronic and steric properties of the molecule, further modulating its biological activity.

This document provides detailed application notes on the synthesis of 2-Fluoro-5-methoxybenzoyl chloride from 2-Fluoro-5-methoxybenzoic acid using thionyl chloride, including a comprehensive experimental protocol and a summary of reaction parameters. The resulting acyl chloride is a versatile building block for the synthesis of a wide range of pharmaceutical compounds, including amides, esters, and various heterocyclic systems.[3][4]

Reaction Overview

The conversion of this compound to 2-Fluoro-5-methoxybenzoyl chloride is achieved through a nucleophilic acyl substitution reaction with thionyl chloride (SOCl₂). In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[5][6] The reaction is typically driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[8]

Applications in Drug Discovery and Development

Fluorinated and methoxy-substituted aromatic compounds are prevalent in a wide array of approved drugs and clinical candidates. Benzoyl chlorides are key intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[3] The title compound, 2-Fluoro-5-methoxybenzoyl chloride, serves as a crucial building block for the introduction of the 2-fluoro-5-methoxyphenyl moiety into potential drug molecules. This can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The incorporation of fluorine into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.[1][9]

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins.[1]

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, potentially improving its absorption and distribution.[1][9]

The 2-fluoro-5-methoxybenzoyl scaffold can be found in precursors to various heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[4][9][10][11][12]

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoyl chloride

This protocol describes a general method for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride from this compound using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap (for HCl and SO₂ fumes)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The flask should be of an appropriate size to accommodate the reactants and any solvent.

-

Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the flask. Typically, 2 to 5 equivalents of thionyl chloride are used. The reaction can be run neat in thionyl chloride or in an inert solvent like dichloromethane.

-

Catalyst Addition (Optional): If desired, add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Reaction: The reaction mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is typically refluxed for 2-6 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an anhydrous, high-boiling solvent like toluene can be added and co-evaporated.

-

Purification: The crude 2-Fluoro-5-methoxybenzoyl chloride can often be used directly in the next step without further purification. If necessary, the product can be purified by distillation under reduced pressure.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used to neutralize these fumes.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of substituted benzoyl chlorides from their corresponding benzoic acids using thionyl chloride. Please note that specific yields and reaction times for this compound may vary and should be optimized.

| Parameter | Value/Range | Reference |

| Substrate | This compound | - |

| Reagent | Thionyl chloride (SOCl₂) | [13][14] |

| Reagent Stoichiometry | 2 - 5 equivalents (or as solvent) | [13][14] |

| Catalyst | N,N-dimethylformamide (DMF) | [8] |

| Solvent | Neat or Dichloromethane | - |

| Reaction Temperature | Reflux (~76 °C) | [13][14] |

| Reaction Time | 2 - 16 hours | [13][14] |

| Typical Yield | > 90% (for similar substrates) | - |

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

Caption: Reaction scheme for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-methoxybenzoyl chloride.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]

- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

Application Notes and Protocols: Utilizing 2-Fluoro-5-methoxybenzoic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-5-methoxybenzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical and pharmacological properties of the resulting molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2][3] While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, advancements in catalyst systems have made the use of aryl fluorides increasingly feasible.[4][5] The carboxylic acid moiety in this compound offers a versatile handle for further synthetic transformations.

General Reaction Scheme

The Suzuki coupling of an aryl fluoride, such as a derivative of this compound, with a boronic acid is depicted below. It is important to note that the direct use of the carboxylic acid may not be optimal, and conversion to a less acidic functional group or protection might be necessary in some cases.

Diagram of the General Suzuki Coupling Reaction

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Illustrative Data on Suzuki Coupling Reactions

Due to the limited specific literature on the Suzuki coupling of this compound, the following table presents hypothetical yet representative data for the coupling of a derivative of this compound with various boronic acids. This table is intended to serve as a guide for reaction optimization.

| Entry | Boronic Acid (R'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 18 | 75 |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 24 | 68 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 82 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ | DMF | 120 | 12 | 55 |

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a starting point for the coupling of a 2-Fluoro-5-methoxy-substituted aryl halide with a generic boronic acid.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Fluoro-5-methoxy-substituted aryl halide (1.0 equiv)

-

Boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the 2-Fluoro-5-methoxy-substituted aryl halide, the boronic acid, and the base.

-

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous, degassed solvent (and water if applicable) via syringe.

-

In a separate vial, weigh the palladium catalyst and ligand (if used) and dissolve them in a small amount of the reaction solvent under an inert atmosphere.

-

Add the catalyst/ligand solution to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions:

-